3-Amino-1-((3-bromothiophen-2-yl)methyl)pyridin-2(1h)-one

Medicinal Chemistry Building Block Sourcing Physicochemical Characterization

Medicinal chemistry requires rigid amide bond isosteres with orthogonal diversification handles. This 3-aminopyridin-2(1H)-one scaffold provides: • Crystallographically validated ATP-competitive kinase hinge binding (MPS1, Aurora B Ki as low as 3.2 µM) • 3-Bromothiophene enabling Suzuki, Heck, or Buchwald-Hartwig late-stage functionalization • Predicted LogP 2.30, TPSA 48.02 Ų for balanced permeability vs. solubility • Clinical precedent in HIV-1 NNRTI discovery (IC₅₀ to 19 nM) Immediate availability as a high-purity research intermediate.

Molecular Formula C10H9BrN2OS
Molecular Weight 285.16 g/mol
Cat. No. B13641413
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-1-((3-bromothiophen-2-yl)methyl)pyridin-2(1h)-one
Molecular FormulaC10H9BrN2OS
Molecular Weight285.16 g/mol
Structural Identifiers
SMILESC1=CN(C(=O)C(=C1)N)CC2=C(C=CS2)Br
InChIInChI=1S/C10H9BrN2OS/c11-7-3-5-15-9(7)6-13-4-1-2-8(12)10(13)14/h1-5H,6,12H2
InChIKeyAKQPADTXVHCVJR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Amino-1-((3-bromothiophen-2-yl)methyl)pyridin-2(1H)-one – Structural Identity


3-Amino-1-((3-bromothiophen-2-yl)methyl)pyridin-2(1H)-one (CAS 1249789-41-0, molecular formula C₁₀H₉BrN₂OS, molecular weight 285.16 g/mol) is a heterocyclic building block combining a 3-aminopyridin-2(1H)-one core with a 3-bromothiophen-2-ylmethyl substituent at the N1 position . The 3-aminopyridin-2(1H)-one scaffold is a recognized amide bond isostere and privileged fragment in medicinal chemistry, present in multiple bioactive compounds and clinical candidates . The 3-bromothiophene moiety provides a reactive aryl bromide handle for downstream palladium-catalyzed cross-coupling diversification, including Suzuki, Heck, and Buchwald-Hartwig reactions . Key computed physicochemical parameters from vendor technical datasheets include a predicted LogP of 2.30, topological polar surface area (TPSA) of 48.02 Ų, one hydrogen bond donor, four hydrogen bond acceptors, and two rotatable bonds .

Why Generic Substitution Fails: Regioisomeric & Physicochemical Specificity


Within the pyridin-2(1H)-one building block family, seemingly minor positional variations produce large differences in both physicochemical properties and biological scaffold compatibility. The 3-amino regioisomer is uniquely positioned to mimic the hydrogen-bonding pattern of an amino acid amide bond, a feature absent in the 5-amino isomer . Moving the bromine from the 3- to the 4-position of the thiophene ring alters the predicted boiling point by approximately 5.6 °C (471.4 vs. 477.0 °C), reflecting meaningful differences in intermolecular interactions that affect purification, formulation, and reactivity . The unsubstituted 3-aminopyridin-2(1H)-one core (LogP = −1.30, TPSA = 58.9 Ų) is markedly more hydrophilic than the target compound (LogP = 2.30, TPSA = 48.02 Ų), a >3.6 log unit difference in predicted lipophilicity that fundamentally alters membrane permeability, solubility, and pharmacokinetic behavior if these building blocks are incorporated into lead molecules . Generic interchange among these analogs without explicit experimental validation therefore risks irreproducible synthetic outcomes and unpredictable biological results.

Differentiation Evidence vs. Closest Analogs


Regioisomeric Substitution: Boiling Point Difference

The 3-amino regioisomer (CAS 1249789-41-0) exhibits a predicted boiling point of 471.4 ± 45.0 °C, which is approximately 32.1 °C higher than its 5-amino regioisomer (CAS 1250563-29-1, boiling point 439.3 ± 45.0 °C) . Both compounds share identical molecular formula (C₁₀H₉BrN₂OS) and molecular weight (285.16 g/mol), making boiling point one of the few measurable physicochemical differentiators between these otherwise isobaric isomers. The 3-amino position is structurally critical because it places the amine at the position required for the 3-aminopyridin-2(1H)-one pharmacophore, which mimics the amide bond formed by amino acids and is present in multiple kinase inhibitor and HIV-1 reverse transcriptase inhibitor scaffolds [1]. The 5-amino isomer cannot engage the same hydrogen-bonding architecture with the 2-carbonyl group and is therefore excluded from this pharmacophore alignment . This regioisomeric distinction is not merely academic—it determines whether the building block can participate in established structure-activity relationships for fragment-based drug discovery programs targeting the 3-aminopyridin-2(1H)-one chemotype.

Medicinal Chemistry Building Block Sourcing Physicochemical Characterization

Bromine Positional Isomer and Cross-Coupling Reactivity

The target compound bears a bromine atom at the 3-position of the thiophene ring, whereas the 4-bromo thiophene positional isomer (CAS 1251269-11-0) places the bromine at the 4-position. These two isomers are distinguishable by their predicted boiling points: 471.4 ± 45.0 °C (3-bromo) vs. 477.0 ± 45.0 °C (4-bromo), a difference of approximately 5.6 °C despite identical molecular weight (285.16 g/mol) and molecular formula . The significance of bromine position extends beyond thermophysical properties: 3-bromothiophene participates in palladium-catalyzed Suzuki coupling to generate 3-arylthiophenes, with documented synthetic protocols for 3,3'-bithiophene formation via borylation followed by Suzuki coupling . The 3-bromo position on thiophene is electron-rich relative to the 4-bromo position due to the differing resonance contributions of the sulfur atom, which alters oxidative addition rates with palladium(0) catalysts and thus affects coupling yields and regioselectivity in downstream diversification . For procurement decisions in library synthesis, the 3-bromo isomer offers a validated entry point into 3-substituted thiophene chemical space that is structurally distinct from the 4-bromo series.

Synthetic Chemistry Cross-Coupling Building Block Selection

Lipophilicity and Polarity Gap vs. Unsubstituted Core

The target compound (CAS 1249789-41-0) has a computationally predicted LogP of 2.30 and TPSA of 48.02 Ų , compared to the unsubstituted 3-aminopyridin-2(1H)-one core fragment which has LogP = −1.30 and TPSA = 58.9 Ų . This represents a LogP increase of approximately 3.6 log units and a TPSA decrease of approximately 10.9 Ų, both driven by the introduction of the lipophilic 3-bromothiophen-2-ylmethyl N1-substituent. The 3.6 log unit LogP shift translates to a ~4,000-fold increase in predicted octanol-water partition coefficient, which has direct consequences for membrane permeability if the fragment is elaborated into a lead compound. The TPSA of the target compound (48.02 Ų) remains well below the 140 Ų threshold associated with poor oral absorption, while the unsubstituted core (58.9 Ų) is already above the 60 Ų typical cutoff for good blood-brain barrier penetration . These physicochemical distinctions mean the target compound occupies a meaningfully different property space in fragment library design compared to simpler 3-aminopyridin-2(1H)-one analogs lacking the thiophene substituent.

Drug-Likeness Fragment-Based Drug Discovery Pharmacokinetic Optimization

HIV-1 Reverse Transcriptase Inhibition (Class-Level Evidence)

Although no published enzyme inhibition data exist specifically for the target compound, the 3-aminopyridin-2(1H)-one chemotype to which it belongs has been extensively validated as a pharmacophore for HIV-1 reverse transcriptase (RT) inhibition. Saari et al. (1992) demonstrated that a series of nonnucleoside 3-aminopyridin-2(1H)-one derivatives achieved in vitro IC₅₀ values as low as 19 nM against HIV-1 RT in an enzyme assay using rC·dG as template-primer [1]. Two compounds from this series—3-[[(4,7-dimethylbenzoxazol-2-yl)methyl]amino]-5-ethyl-6-methylpyridin-2(1H)-one (L-697,639) and its 4,7-dichloro analog (L-697,661)—inhibited the spread of HIV-1 IIIb infection by 95% in MT4 cell culture at concentrations of 25–50 nM and were advanced to clinical trials [1]. The 3-amino substitution pattern on the pyridin-2(1H)-one ring is essential for this activity; the 5-amino regioisomer lacks the requisite hydrogen-bonding geometry with the 2-carbonyl group . The target compound, which retains the intact 3-amino-2(1H)-one core with an N1-(3-bromothiophen-2-ylmethyl) substituent, preserves this validated pharmacophore while the bromothiophene moiety offers a distinct vector for further SAR exploration via cross-coupling diversification .

Antiviral Drug Discovery HIV-1 RT Inhibition Fragment-Based Screening

Kinase Panel Screening and Hinge-Binding Validation

Fearon et al. (2018) screened a 3-aminopyridin-2-one-based fragment library against a 26-kinase panel representative of the human kinome and identified multiple ligand-efficient kinase inhibitors [1]. The closest published analog to the target compound is 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one (compound 3), which demonstrated Ki values of 80.8 µM against MPS1, 393.9 µM against Aurora A, and 59.3 µM against Aurora B, with corresponding ligand efficiencies (LE) of 0.40, 0.30, and 0.41 [1]. X-ray crystallographic studies (PDB: 4CVA, 4CV8) confirmed that these 3-aminopyridin-2(1H)-one fragments bind in the ATP hinge region of MPS1 kinase, engaging a conserved lysine residue via key hydrogen-bonding interactions with the 2-carbonyl and 3-amino groups [1][2]. The target compound differs from compound 3 by bearing an N1-(3-bromothiophen-2-ylmethyl) substituent in place of the C5-(pyridin-4-yl) substituent—a substitution pattern that offers a structurally distinct vector for fragment growth while retaining the hinge-binding 3-amino-2(1H)-one core [1]. The presence of the aryl bromide further enables late-stage functionalization via Suzuki coupling to explore kinase selectivity, a strategy consistent with the fragment-to-lead optimization path demonstrated in this publication.

Kinase Drug Discovery MPS1 Inhibition Aurora Kinase Fragment-Based Screening

Cytoprotective Activity in Fibroblast Viability Assays

Shulgau et al. (2025) evaluated a series of 4-aryl-3-aminopyridin-2(1H)-one derivatives for cytoprotective activity using the MTT assay in NIH/3T3 mouse embryonic fibroblast cells [1]. Multiple compounds from this series exhibited significant cytoprotective effects, with cell viability levels after 24-hour incubation with test compounds being substantially higher than untreated control cells (baseline 100%) [1]. Several compounds (7b, 8a, 8b, 8d, 9b, 9c) displayed a clearly dose-dependent cytoprotective response, suggesting a pharmacologically relevant mechanism rather than non-specific effects [1]. While the target compound (CAS 1249789-41-0) was not directly tested in this study, it shares the 3-aminopyridin-2(1H)-one core scaffold and the N1-arylmethyl substitution pattern characteristic of the active series [1]. The presence of an aryl bromide in the target compound additionally enables further diversification to explore and potentially optimize this cytoprotective phenotype through focused library synthesis.

Cytoprotection Geroprotector Discovery Cell Viability Screening

Research and Procurement Application Scenarios


Fragment-Based Kinase Inhibitor Discovery

The target compound provides an ATP-competitive kinase inhibitor starting point based on the 3-aminopyridin-2(1H)-one scaffold, which has been crystallographically confirmed to bind in the MPS1 kinase hinge region via key interactions between the 2-carbonyl/3-amino groups and a conserved lysine residue (PDB: 4CVA, 4CV8) [1]. The N1-(3-bromothiophen-2-ylmethyl) substituent extends toward a solvent-exposed region and provides a synthetic handle for Suzuki-Miyaura diversification with aryl/heteroaryl boronic acids to explore kinase selectivity across the kinome [1]. This scenario is supported by Fearon et al. (2018), who demonstrated that 3-aminopyridin-2(1H)-one fragments achieve ligand-efficient MPS1 and Aurora kinase inhibition (Ki values as low as 3.2 µM for Aurora B) [1].

HIV-1 NNRTI Lead Optimization

The 3-aminopyridin-2(1H)-one chemotype has a clinically precedented track record in HIV-1 NNRTI discovery: Saari et al. (1992) reported analogs with IC₅₀ values as low as 19 nM in enzymatic assays, and two compounds (L-697,639 and L-697,661) achieved 95% inhibition of HIV-1 IIIb spread at 25–50 nM in MT4 cell culture [1]. The target compound retains the essential 3-amino-2(1H)-one pharmacophore while introducing an N1-(3-bromothiophen-2-ylmethyl) substituent that provides a structurally distinct vector for exploring NNRTI resistance profiles. The aryl bromide enables rapid analog synthesis via palladium-catalyzed cross-coupling to probe the NNRTI allosteric pocket [1].

Amide Bond Isostere for Peptidomimetics and PROTACs

3-Aminopyridin-2(1H)-one is recognized as a heterocyclic amide bond isostere that mimics the hydrogen-bonding pattern of amino acid amide linkages while offering enhanced resistance to proteolytic degradation [1]. The target compound combines this isostere with a bromothiophene moiety that can serve as an attachment point for E3 ligase ligands in PROTAC (proteolysis-targeting chimera) design, or for further elaboration into peptidomimetic scaffolds [1]. The compound's predicted LogP of 2.30 and TPSA of 48.02 Ų indicate favorable permeability characteristics for intracellular target engagement, while the single hydrogen bond donor (the 3-amino group) limits excessive polarity that could hinder membrane passage .

Cytoprotective and Geroprotector Lead Discovery

Shulgau et al. (2025) demonstrated that 4-aryl-3-aminopyridin-2(1H)-one derivatives exhibit significant cytoprotective effects in NIH/3T3 fibroblast cells, with multiple compounds showing dose-dependent enhancement of cell viability above untreated controls in the MTT assay [1]. The target compound, bearing an N1-(3-bromothiophen-2-ylmethyl) substituent, can serve as a key intermediate for synthesizing focused libraries of N1-substituted 3-aminopyridin-2(1H)-ones via Suzuki or Buchwald-Hartwig coupling, enabling systematic exploration of the cytoprotective SAR. The aryl bromide functionality is particularly valuable here as it allows late-stage diversification without requiring de novo core synthesis for each analog [1].

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